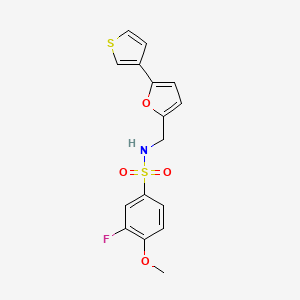![molecular formula C12H17N3O B2403335 Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole CAS No. 2137648-04-3](/img/structure/B2403335.png)
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is a relatively new chemical compound that has garnered significant interest due to its potential applications in various scientific fields. Its unique structure, which includes a cyclopropyl group and a hexahydrocyclopenta[c]pyrrol core, makes it a candidate for numerous chemical reactions and studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. Specific routes often include:
Cyclopropylation: : Introduction of the cyclopropyl group to the oxadiazole ring.
Hexahydrocyclopenta[c]pyrrol Formation: : Using catalytic hydrogenation and ring-closing reactions.
Industrial Production Methods
On an industrial scale, the production might involve continuous flow chemistry techniques to ensure high yield and purity, leveraging optimized catalysts and solvents to streamline the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole can participate in a variety of chemical reactions, including:
Oxidation: : Using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Utilizing lithium aluminium hydride or sodium borohydride.
Substitution: : Involving halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Performed in an acidic or basic medium, often requiring moderate temperatures.
Reduction: : Typically conducted in an anhydrous environment with stirring under inert gas.
Substitution: : Catalyzed by bases or acids, depending on the specific reaction.
Major Products Formed
Major products from these reactions vary based on the pathway, including modified oxadiazoles, cyclopropyl derivatives, and pyrrol variants.
Aplicaciones Científicas De Investigación
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole's applications span multiple disciplines:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential in modifying biological pathways.
Medicine: : Investigated for therapeutic uses, including antimicrobial and anticancer properties.
Industry: : Employed in the development of new materials and catalysts.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, often involving interactions with specific molecular targets and pathways. These might include:
Binding to Enzymes: : Modulating enzyme activity.
Receptor Interaction: : Acting as an agonist or antagonist.
Cellular Pathways: : Influencing signal transduction pathways to elicit biological responses.
Comparación Con Compuestos Similares
Compared to similar compounds, Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole stands out due to its unique cyclopropyl and hexahydrocyclopenta[c]pyrrol features, offering distinct chemical reactivity and biological activity.
List of Similar Compounds
Rel-2-cyclopropyl-5-(pyrrol-3a(1H)-yl)-1,3,4-oxadiazole
2-cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole
2-cyclopropyl-5-(tetrahydropyrrol-3a-yl)-1,3,4-oxadiazole
This compound's distinctive structure paves the way for innovative research and practical applications, marking it as a significant subject of study in various scientific domains.
Propiedades
IUPAC Name |
2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-cyclopropyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9-6-13-7-12(9,5-1)11-15-14-10(16-11)8-3-4-8/h8-9,13H,1-7H2/t9-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUSEAANMDCPHP-CABZTGNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NN=C(O3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C3=NN=C(O3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
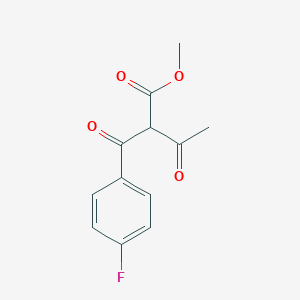
![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)

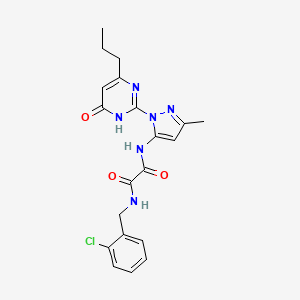
![N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403259.png)
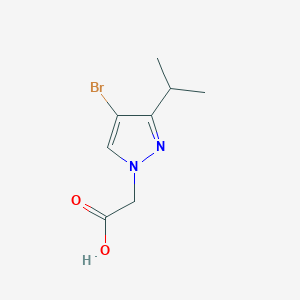
![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2403263.png)
![3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one](/img/structure/B2403264.png)
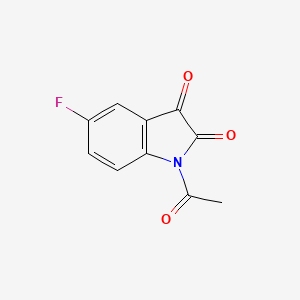
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2403267.png)
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2403270.png)
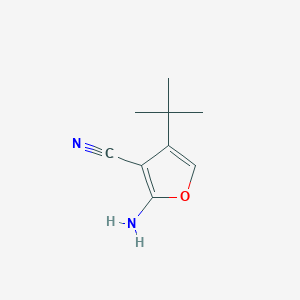
![1'-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile](/img/structure/B2403273.png)
